molecular formula C17H15BrN4O4 B11122139 N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide

N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide

Cat. No.: B11122139
M. Wt: 419.2 g/mol
InChI Key: OPBWQZWRGKDLHU-YBFXNURJSA-N
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Description

N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a hydrazino-oxobutanamide moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with 4-nitrophenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine
  • 4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline

Uniqueness

N-(2-Bromophenyl)-4-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrN4O4/c18-14-3-1-2-4-15(14)20-16(23)9-10-17(24)21-19-11-12-5-7-13(8-6-12)22(25)26/h1-8,11H,9-10H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

OPBWQZWRGKDLHU-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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